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Compound of Interest

Compound Name: 3-Hydroxy-2'-methoxyflavone

Cat. No.: B191846

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Hydroxy-2'-methoxyflavone, a significant flavonoid derivative. The following sections detail
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
offering a crucial resource for its identification, characterization, and application in research and
drug development.

Core Spectroscopic Data

The structural elucidation of 3-Hydroxy-2'-methoxyflavone is critically supported by a
combination of spectroscopic techniques. Below is a summary of the key data obtained from tH
NMR, 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available databases indicate the existence of *H and 13C NMR spectra for 3-
Hydroxy-2'-methoxyflavone, specific peak assignments, chemical shifts (d), and coupling
constants (J) are not fully detailed in readily accessible sources. The data presented here is a
compilation based on typical values for similar flavonoid structures and available spectral
information. It is recommended that researchers consult dedicated analytical publications for
fully assigned high-resolution data.

Table 1: *H NMR Spectral Data of 3-Hydroxy-2'-methoxyflavone (Predicted)
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Chemical Shift (5,

Coupling Constant

Proton Position Multiplicity

ppm) (3, Hz)
H-5 8.15-8.25 dd ~8.0,1.5
H-6 7.30 - 7.40 t ~7.5
H-7 7.60-7.70 ddd ~8.5,7.5,15
H-8 7.45-7.55 d ~8.5
H-3' 7.00-7.10 d ~8.0
H-4' 7.40-7.50 t ~7.8
H-5 7.05-7.15 t ~7.5
H-6' 7.85-7.95 dd ~7.8,1.8
3-OH 9.00 - 10.00 brs
2'-OCHs 3.80-3.90 S

Table 2: 13C NMR Spectral Data of 3-Hydroxy-2'-methoxyflavone (Predicted)
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Carbon Position Chemical Shift (6, ppm)
C-2 145 - 147
C-3 138 - 140
C-4 175-177
C-4a 120 - 122
C-5 125 -127
C-6 123 - 125
C-7 133-135
C-8 118 - 120
C-8a 155 - 157
C-1 121 -123
Cc-2 157 - 159
C-3 111-113
Cc-4' 130 - 132
C-5' 120 - 122
C-6' 128 - 130
2'-OCHs 55-57

Infrared (IR) Spectroscopy

The IR spectrum of 3-Hydroxy-2'-methoxyflavone exhibits characteristic absorption bands
corresponding to its key functional groups.

Table 3: IR Spectral Data of 3-Hydroxy-2'-methoxyflavone
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Wavenumber (cm~?) Intensity Assignment

3300 - 3500 Broad O-H stretch (hydroxyl group)
3050 - 3100 Medium C-H stretch (aromatic)

2850 - 3000 Medium C-H stretch (methyl group)
1600 - 1650 Strong C=0 stretch (y-pyrone)
1500 - 1600 Strong C=C stretch (aromatic rings)
1200 - 1300 Strong C-O stretch (aryl ether)
1000 - 1100 Strong C-O stretch (hydroxyl group)

Mass Spectrometry (MS)

Mass spectrometric analysis provides crucial information about the molecular weight and

fragmentation pattern of 3-Hydroxy-2'-methoxyflavone.

Table 4: Mass Spectrometry Data of 3-Hydroxy-2'-methoxyflavone

. lonization Key Fragment
Technique [M-H]~ (m/z) [M+H]* (m/z)
Mode lons (m/z)
GC-MS El - - 268, 237, 121
[M-H]~
fragments: 252,
MS/MS ESI 267.0663 269.0808 235, 223[M+H]*

fragments: 213,
121, 107

Experimental Protocols

Detailed experimental methodologies are essential for the replication and verification of

spectroscopic data. The following are generalized protocols typical for the analysis of

flavonoids like 3-Hydroxy-2'-methoxyflavone.

© 2025 BenchChem. All rights reserved. a/7

Tech Support


https://www.benchchem.com/product/b191846?utm_src=pdf-body
https://www.benchchem.com/product/b191846?utm_src=pdf-body
https://www.benchchem.com/product/b191846?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 3-Hydroxy-2'-methoxyflavone is dissolved in
approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCls, or
Methanol-d4). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to
achieve a good signal-to-noise ratio. Key parameters include a spectral width of
approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3
seconds.

13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural
abundance of 13C and its smaller gyromagnetic ratio, a larger number of scans and a longer
relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid
sample is placed directly on the ATR crystal. For KBr pellet method, a small amount of the
sample is finely ground with dry potassium bromide (KBr) and pressed into a thin,
transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm™1). A
background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and
automatically subtracted from the sample spectrum. A sufficient number of scans (e.g., 16-
32) are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)
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o Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is
dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated
before entering the mass spectrometer. For Electrospray lonization (ESI)-MS, the sample is
dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of
formic acid or ammonium acetate to promote ionization) and infused directly or via a liquid
chromatograph into the ESI source.

e Instrumentation: A mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF)
analyzer, is used.

o Data Acquisition: In full scan mode, the mass spectrometer scans a wide range of mass-to-
charge ratios (m/z) to detect the molecular ion and various fragment ions. For MS/MS
analysis, a specific precursor ion (e.g., the [M-H]~ or [M+H]™* ion) is selected and fragmented,
and the resulting product ions are detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a
flavonoid compound.

Spectroscopic Analysis

Mass Spectrometry
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Caption: Workflow for the synthesis and spectroscopic characterization of 3-Hydroxy-2'-
methoxyflavone.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxy-2'-methoxyflavone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191846#spectroscopic-data-of-3-hydroxy-2-
methoxyflavone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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